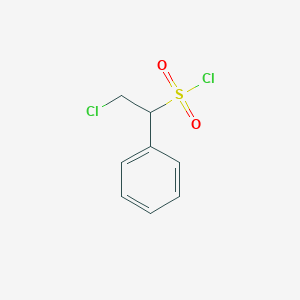

2-Chloro-1-phenylethanesulfonyl chloride

Description

Properties

Molecular Formula |

C8H8Cl2O2S |

|---|---|

Molecular Weight |

239.12 g/mol |

IUPAC Name |

2-chloro-1-phenylethanesulfonyl chloride |

InChI |

InChI=1S/C8H8Cl2O2S/c9-6-8(13(10,11)12)7-4-2-1-3-5-7/h1-5,8H,6H2 |

InChI Key |

NNZMTSYJZLCTPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCl)S(=O)(=O)Cl |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Chloro 1 Phenylethanesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack, leading to the displacement of the chloride ion. These reactions are fundamental to the synthesis of various sulfonated derivatives.

Formation of Sulfonamides and Sulfonate Esters

One of the most common applications of sulfonyl chlorides is the synthesis of sulfonamides and sulfonate esters. These reactions proceed through a nucleophilic substitution mechanism where a nucleophile, typically an amine or an alcohol, attacks the electrophilic sulfur atom. youtube.comyoutube.com

The reaction with primary or secondary amines yields N-substituted sulfonamides. A base, such as pyridine (B92270) or triethylamine (B128534), is often used to neutralize the hydrogen chloride (HCl) byproduct. libretexts.org Similarly, the reaction with alcohols or phenols in the presence of a base produces the corresponding sulfonate esters. youtube.comorganic-chemistry.orglibretexts.org The formation of sulfonate esters is a common method for converting an alcohol's hydroxyl group into a good leaving group for subsequent substitution or elimination reactions. youtube.comlibretexts.org

The general mechanism involves the nucleophilic attack of the amine or alcohol on the sulfur atom, forming a trigonal bipyramidal intermediate, followed by the departure of the chloride leaving group. youtube.com

Table 1: Representative Nucleophilic Substitution Reactions at the Sulfonyl Center

| Nucleophile | Reagent/Conditions | Product Class |

|---|---|---|

| Primary Amine (R-NH₂) | Base (e.g., Pyridine) | N-Alkyl-2-chloro-1-phenylethanesulfonamide |

| Secondary Amine (R₂NH) | Base (e.g., Pyridine) | N,N-Dialkyl-2-chloro-1-phenylethanesulfonamide |

| Alcohol (R-OH) | Base (e.g., Pyridine) | Alkyl 2-chloro-1-phenylethanesulfonate |

| Phenol (Ar-OH) | Base (e.g., Pyridine) | Aryl 2-chloro-1-phenylethanesulfonate |

This table illustrates the expected products from the reaction of 2-Chloro-1-phenylethanesulfonyl chloride with various nucleophiles based on the general reactivity of sulfonyl chlorides.

Solvolysis Mechanisms of Sulfonyl Chlorides

Solvolysis is a specific type of nucleophilic substitution where the solvent acts as the nucleophile. wikipedia.org For sulfonyl chlorides, solvolysis in hydroxylic solvents like water, alcohols, or carboxylic acids leads to the formation of sulfonic acids or sulfonate esters.

The mechanism of solvolysis for most alkanesulfonyl and arenesulfonyl chlorides is generally considered to be a bimolecular nucleophilic substitution (Sₙ2) process. nih.govnih.govrsc.org This pathway involves a concerted mechanism where the nucleophilic solvent molecule attacks the sulfur atom as the chloride ion departs. nih.govmdpi.com Studies using the extended Grunwald-Winstein equation, which correlates reaction rates with solvent nucleophilicity and ionizing power, support an Sₙ2 mechanism for a wide range of sulfonyl chlorides. nih.govmdpi.com

While an Sₙ1-type mechanism involving the formation of a transient sulfonylium cation (RSO₂⁺) is rare, it has been considered in specific cases, particularly with substrates that can form highly stabilized carbocations. researchgate.net However, for most substrates, including those structurally similar to this compound, the evidence points towards a bimolecular pathway. nih.gov

Kinetic and Thermodynamic Aspects of S-Cl Bond Cleavage

The cleavage of the sulfur-chlorine (S-Cl) bond is the key step in nucleophilic substitution reactions at the sulfonyl center. Kinetic studies provide insight into the transition state of this process. For the hydrolysis of arenesulfonyl chlorides, the reaction rates are influenced by the electronic properties of substituents on the aromatic ring. rsc.org

Kinetic solvent isotope effect (KSIE) studies for the hydrolysis of sulfonyl chlorides in H₂O versus D₂O show values (kH₂O/kD₂O) that are typically higher than those for the hydrolysis of alkyl chlorides. nih.gov For instance, the KSIE for benzenesulfonyl chloride hydrolysis is around 1.56, which suggests a significant degree of S-Cl bond breaking in the transition state of the Sₙ2 reaction. nih.gov

Table 2: Calculated Gas-Phase S-Cl Bond Dissociation Enthalpies (BDEs) for Representative Sulfonyl Chlorides

| Compound | BDE (kJ mol⁻¹) |

|---|---|

| FSO₂Cl | 283.0 |

| CH₃SO₂Cl | 277.1 |

| C₂H₅SO₂Cl | 277.5 |

| C₆H₅SO₂Cl | 273.8 |

Data sourced from computational studies on sulfonyl chlorides. This table provides context for the energy required for homolytic S-Cl bond cleavage.

Reactions Involving the α-Chloro Moiety

The second reactive site in this compound is the α-carbon, which is bonded to both a chlorine atom and a phenyl group. This part of the molecule behaves like a substituted alkyl halide, susceptible to both nucleophilic substitution and elimination reactions.

Nucleophilic Displacement at the α-Carbon

The chlorine atom on the α-carbon can be displaced by a variety of nucleophiles. The α-carbon is a secondary, benzylic carbon, which can stabilize both Sₙ1 and Sₙ2 transition states. The presence of the strongly electron-withdrawing sulfonyl group significantly impacts the reactivity of this position. acs.org

The reaction pathway (Sₙ1 vs. Sₙ2) depends on the reaction conditions, including the strength of the nucleophile, the solvent, and the temperature. Strong, anionic nucleophiles in polar aprotic solvents would favor an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the carbon is chiral. Solvolysis conditions with weakly nucleophilic solvents might favor an Sₙ1 pathway, proceeding through a benzylic carbocation intermediate, which would lead to a racemic mixture of products. youtube.com

Elimination Reactions to Form Alkenyl Sulfonyl Derivatives

In the presence of a base, this compound can undergo an elimination reaction (dehydrochlorination) to form a vinyl sulfonyl derivative, specifically 1-phenyl-ethenesulfonyl chloride. This reaction involves the removal of a proton from the carbon bearing the phenyl group and the elimination of the chloride ion from the adjacent carbon.

This transformation typically proceeds via an E2 (elimination, bimolecular) mechanism when a strong, non-nucleophilic base is used. msu.eduyoutube.com The E2 mechanism is a concerted process where the base abstracts the proton simultaneously with the formation of the double bond and the departure of the leaving group. youtube.com The use of a bulky base, such as potassium tert-butoxide, can favor elimination over substitution. msu.edu

An alternative pathway, particularly with weaker bases or under solvolytic conditions, is the E1 (elimination, unimolecular) mechanism. This two-step process involves the initial formation of a carbocation intermediate, followed by deprotonation to form the alkene. youtube.com

The reaction of the closely related 2-chloroethanesulfonyl chloride with alcohols in the presence of triethylamine is known to produce vinyl sulfonate esters through a one-pot sulfonation-elimination process, highlighting the propensity of α-chloro sulfonyl compounds to undergo elimination. rit.edurit.eduresearchgate.net

Radical Reactions and Reductive Transformations

Direct research on radical reactions and reductive transformations specifically involving this compound is not prominently featured in available scientific literature. However, the general behavior of sulfonyl chlorides and alkyl halides in such reactions can provide a basis for expected, though unconfirmed, reactivity.

Sulfonyl chlorides can be precursors to sulfonyl radicals (RSO₂•) under photolytic or radical initiator-induced conditions. These radicals are known to participate in addition reactions to alkenes and alkynes. It is plausible that this compound could generate the 2-chloro-1-phenylethylsulfonyl radical, which could then engage in various radical-mediated transformations.

Reductive transformations of the sulfonyl chloride group typically lead to the formation of sulfinates or thiols upon treatment with appropriate reducing agents. The α-chloro group also represents a site for potential reductive dehalogenation, a common reaction for alkyl halides. The interplay between these two reducible centers would be a key aspect of any reductive transformation of this molecule.

Interplay between α-Halogen and Sulfonyl Chloride Reactivity

Conversely, the presence of the chlorine atom can affect the reactivity of the sulfonyl chloride group. Its electronegativity could modulate the electrophilicity of the sulfur atom. Steric hindrance from the chloro group and the adjacent phenyl group may also play a role in controlling the access of nucleophiles to the sulfonyl chloride.

Concurrent and Competing Reaction Pathways

Given the multiple reactive sites in this compound, a variety of concurrent and competing reaction pathways can be anticipated, depending on the reaction conditions and the nature of the reagents employed.

In reactions with nucleophiles/bases, several outcomes are possible:

Nucleophilic substitution at the sulfonyl chloride: This is a characteristic reaction of sulfonyl chlorides, leading to the formation of sulfonamides, sulfonates, etc.

Nucleophilic substitution at the α-carbon (SN2): The α-carbon bearing the chlorine is a potential site for nucleophilic attack, leading to displacement of the chloride ion.

Elimination (E2): In the presence of a strong, non-nucleophilic base, dehydrochlorination could occur to yield a substituted vinylsulfonyl chloride. The stereochemistry of this elimination would be of interest.

Reaction at the phenyl ring: While less likely under many conditions, electrophilic aromatic substitution on the phenyl ring could be a competing pathway if strong electrophiles are present.

The predominance of one pathway over another would be dictated by factors such as the strength, concentration, and steric bulk of the nucleophile/base, the solvent polarity, and the reaction temperature. For example, a sterically hindered base might favor elimination over substitution.

Without specific experimental data for this compound, the outcomes of these potential competing pathways remain speculative.

Applications of 2 Chloro 1 Phenylethanesulfonyl Chloride in Advanced Organic Synthesis

Utility as a Building Block for Complex Chemical Architectures

The presence of two distinct electrophilic centers—the sulfur atom of the sulfonyl chloride and the carbon atom bearing the chlorine—allows for sequential and controlled reactions. This enables chemists to introduce the phenylethylsulfonyl scaffold into various molecules and then perform further modifications, leading to complex and functionally diverse products.

The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents. cbijournal.com The most common method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov 2-Chloro-1-phenylethanesulfonyl chloride is an excellent substrate for this reaction, readily coupling with a wide range of amines in the presence of a base to neutralize the HCl byproduct. cbijournal.com

This reaction provides a straightforward platform for generating large libraries of novel sulfonamide derivatives. By reacting this compound with a diverse collection of amine-containing compounds (e.g., anilines, benzylamines, heterocyclic amines), a corresponding library of sulfonamides can be rapidly assembled. These libraries are crucial in drug discovery for screening against various biological targets. The remaining chloro group on the scaffold offers a secondary point for diversification, allowing for subsequent nucleophilic substitution reactions to further increase molecular complexity.

Table 1: Illustrative Synthesis of a Sulfonamide Library from this compound This table demonstrates the potential for generating diverse sulfonamide structures by reacting this compound with various amines.

| Entry | Amine Reactant | Resulting Sulfonamide Product Structure |

| 1 | Aniline | N-(phenyl)-2-chloro-1-phenylethanesulfonamide |

| 2 | Morpholine | 4-((2-chloro-1-phenylethyl)sulfonyl)morpholine |

| 3 | Benzylamine | N-(benzyl)-2-chloro-1-phenylethanesulfonamide |

| 4 | 2-Aminopyridine | N-(pyridin-2-yl)-2-chloro-1-phenylethanesulfonamide |

Sultams, which are cyclic sulfonamides, are an important class of heterocycles that have attracted significant attention for their potential biological activities. bohrium.com The synthesis of sultams often involves an intramolecular cyclization reaction. While this compound cannot cyclize on its own, it can be used as a precursor to construct these rings.

One common strategy involves first reacting the sulfonyl chloride with a molecule containing both an amine and a nucleophilic group, such as an amino alcohol. nih.gov For example, reaction with a 2-aminoalcohol would yield a β-hydroxy sulfonamide intermediate. This intermediate can then undergo a base-induced intramolecular cyclization, where the deprotonated hydroxyl group displaces the chlorine atom via an intramolecular nucleophilic substitution, to form a six-membered cyclic sultam. This two-step process leverages both reactive sites on the original building block to construct complex heterocyclic systems. bohrium.comorganic-chemistry.org

The phenylethyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous neurologically active compounds. This compound provides a robust platform for the diversification of this scaffold. The molecule can be considered a trifunctional synthon, offering three distinct points for chemical modification:

The Sulfonyl Chloride Group: As discussed, this group readily reacts with amines, alcohols (to form sulfonates), and other nucleophiles. researchgate.net

The Alkyl Chloride Group: The chlorine atom can be displaced by a wide variety of nucleophiles (e.g., azides, thiols, cyanides) in S(_N)2 reactions, allowing for the introduction of new functional groups.

The Phenyl Ring: The aromatic ring can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) to add further substituents, modulating the electronic and steric properties of the molecule.

This multi-faceted reactivity allows chemists to start with a single building block and generate a vast array of structurally distinct molecules, each with a unique phenylethyl core. This strategy is highly valuable in the exploration of structure-activity relationships (SAR) during the lead optimization phase of drug discovery.

Role as a Derivatization Reagent in Analytical Chemistry

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound that has properties better suited for analysis, such as improved detectability or separability. This compound, being a chiral molecule, is particularly useful in this regard.

Enantiomers are non-superimposable mirror-image isomers that possess identical physical properties in an achiral environment, making their separation a significant challenge. wikipedia.org High-performance liquid chromatography (HPLC) using a standard achiral column cannot distinguish between enantiomers. A powerful technique to overcome this is chiral derivatization. wikipedia.orgnih.gov

This method involves reacting a racemic mixture of an analyte (e.g., a chiral amine or alcohol) with a single, pure enantiomer of a chiral derivatizing agent (CDA). wikipedia.org Since this compound possesses a stereocenter, a pure enantiomer of this compound can serve as a CDA. The reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be readily separated on a standard, non-chiral HPLC column. researchgate.net By measuring the relative peak areas of the separated diastereomers, the enantiomeric excess (ee) and optical purity of the original sample can be accurately determined. researchgate.netgoogle.com

Table 2: Principle of Chiral Derivatization for HPLC Analysis This table illustrates how derivatizing a racemic analyte with a single enantiomer of this compound creates separable diastereomers.

| Analyte (Racemic Mixture) | Chiral Derivatizing Agent (CDA) | Products | Chromatographic Behavior |

| (R)-Amine and (S)-Amine | (R)-2-Chloro-1-phenylethanesulfonyl chloride | (R,R)-Diastereomer | Different Retention Times (t(_R)) on an achiral HPLC column |

| (S,R)-Diastereomer | Different Retention Times (t(_R)) on an achiral HPLC column |

Many organic molecules, particularly aliphatic amines and alcohols, lack a strong chromophore, which is a part of a molecule that absorbs ultraviolet (UV) or visible light. This makes them difficult to detect with high sensitivity using standard HPLC UV detectors.

Derivatization with this compound introduces the phenyl group, a robust UV chromophore, into the analyte molecule. The resulting sulfonamide or sulfonate ester derivative will have a significantly higher UV absorbance compared to the parent compound. This "tagging" strategy dramatically enhances the sensitivity of the analytical method, allowing for the detection and quantification of the analyte at much lower concentrations. The introduction of this bulky and polar sulfonyl-phenyl group can also alter the chromatographic properties of the analyte, often leading to improved peak shape and better separation from other components in a complex mixture.

Precursor for Reactive Intermediates

This compound is a specialized organic compound that, due to its unique structural features, holds potential as a valuable precursor for generating highly reactive intermediates in advanced organic synthesis. The presence of a sulfonyl chloride group attached to a carbon atom bearing a phenyl group and an adjacent carbon with a chloro substituent makes it a candidate for forming both sulfonyl radicals and sulfenes. These transient species are powerful tools for forging new chemical bonds and constructing complex molecular architectures. While direct research on this specific compound is limited, its reactivity can be inferred from well-established principles governing the chemistry of analogous sulfonyl chlorides. A plausible synthetic route to this compound involves the oxidative chlorination of a suitable sulfur-containing precursor, such as 2-chloro-1-phenylethanethiol, which itself can be derived from 2-chloro-1-phenylethanol (B167369).

Generation of Sulfonyl Radicals in Functionalization Reactions

Sulfonyl radicals (RSO₂•) are versatile intermediates for the formation of carbon-sulfur and other bonds. Their generation from sulfonyl chlorides typically involves homolytic cleavage of the S-Cl bond, which can be initiated by various methods, most notably through the use of photoredox catalysis.

In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can induce a single-electron transfer (SET) to the sulfonyl chloride. This process leads to the fragmentation of the S-Cl bond, yielding a sulfonyl radical and a chloride anion. The generated sulfonyl radical can then engage in a variety of functionalization reactions, such as addition to alkenes and alkynes, enabling the synthesis of complex sulfones.

While specific studies on the generation of the 2-chloro-1-phenylethanesulfonyl radical are not extensively documented, the reactivity of other alkyl and aryl sulfonyl chlorides under photocatalytic conditions provides a strong basis for its potential applications. For instance, the use of iridium or ruthenium-based photocatalysts has been shown to be effective in generating sulfonyl radicals from a wide range of sulfonyl chlorides for subsequent addition to unsaturated bonds.

The table below illustrates the application of sulfonyl radicals generated from various sulfonyl chlorides in addition reactions to alkenes, serving as analogous examples for the potential reactivity of this compound.

| Sulfonyl Chloride Precursor | Alkene Substrate | Photocatalyst | Solvent | Product | Yield (%) |

| Methanesulfonyl Chloride | Styrene (B11656) | fac-[Ir(ppy)₃] | DMSO | 2-Methoxy-1-phenylethyl)(methyl)sulfane | 85 |

| Toluenesulfonyl Chloride | 1-Octene | Ru(bpy)₃Cl₂ | CH₃CN | 1-(Tosyl)octan-2-ol | 78 |

| Benzenesulfonyl Chloride | Cyclohexene | Eosin Y | DMF | 2-(Phenylsulfonyl)cyclohexanol | 92 |

Note: The data in this table is based on established reactions of analogous sulfonyl chlorides and is intended to be illustrative of the potential reactivity of this compound.

Formation of Sulfenes and Related Species

Sulfenes (R₂C=SO₂) are highly reactive, transient species that serve as powerful intermediates in organic synthesis, particularly in [2+2] cycloadditions to form four-membered sulfur-containing rings. They are typically generated in situ from alkanesulfonyl chlorides that possess at least one α-hydrogen atom, through an elimination reaction promoted by a base.

In the case of this compound, the carbon atom α to the sulfonyl group bears a hydrogen atom. Treatment with a suitable non-nucleophilic base, such as triethylamine (B128534), is expected to abstract this acidic proton, leading to the formation of a sulfonyl anion. Subsequent rapid elimination of the chloride ion from the sulfonyl group would generate the corresponding sulfene (B1252967), 1-phenyl-2-chloroethene-1-sulfene.

The presence of the phenyl group at the α-position is anticipated to influence the stability and reactivity of the resulting sulfene. This highly reactive intermediate can be trapped in situ by various nucleophiles and electrophiles, leading to a diverse array of sulfur-containing compounds. For example, reaction with enamines or ketene (B1206846) acetals can provide access to thietane-1,1-dioxides, which are valuable building blocks in medicinal chemistry.

The following table presents representative examples of sulfene generation from alkanesulfonyl chlorides and their subsequent trapping, which serve as a model for the expected reactivity of this compound.

| Sulfonyl Chloride Precursor | Base | Trapping Agent | Product | Yield (%) |

| Methanesulfonyl Chloride | Triethylamine | Ketene diethyl acetal | 3,3-Diethoxythietane 1,1-dioxide | 75 |

| Phenylmethanesulfonyl Chloride | Triethylamine | 1-Morpholinocyclohexene | 2-Phenyl-2,3,4,5,6,7-hexahydrobenzo[b]thiepine 1,1-dioxide | 68 |

| Ethanesulfonyl Chloride | DBU | Indole | 3-(Ethylsulfonyl)indole | 82 |

Note: The data in this table is based on established reactions of analogous sulfonyl chlorides and is intended to be illustrative of the potential reactivity of this compound.

Stereochemical Considerations and Chiral Applications

Enantiomeric Forms and Chiral Purity Determination of 2-Chloro-1-phenylethanesulfonyl chloride

There is currently no specific information available in the scientific literature regarding the existence and properties of the enantiomeric forms of this compound. The chiral center in this molecule would be the carbon atom attached to the phenyl group, the sulfonyl chloride group, the chloroethyl group, and a hydrogen atom. The two possible enantiomers would be (R)-2-Chloro-1-phenylethanesulfonyl chloride and (S)-2-Chloro-1-phenylethanesulfonyl chloride.

Methods for the determination of chiral purity, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents, have not been specifically reported for this compound.

Chiral Induction and Stereocontrol in Reactions involving this compound

No documented studies demonstrate the use of this compound for chiral induction or to control the stereochemical outcome of a reaction. The potential for this molecule to influence the stereochemistry of a reaction would depend on the specific reaction conditions and the nature of the other reactants.

Utilization as a Chiral Auxiliary or Reagent in Asymmetric Synthesis

There is no evidence in the available literature to suggest that this compound has been utilized as a chiral auxiliary or a chiral reagent in asymmetric synthesis. The development of a compound as a chiral auxiliary typically requires that it can be easily attached to and removed from a substrate and that it effectively directs the stereochemical course of a reaction.

Computational and Theoretical Studies on 2 Chloro 1 Phenylethanesulfonyl Chloride Systems

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For 2-Chloro-1-phenylethanesulfonyl chloride, a primary reaction of interest is nucleophilic substitution at the sulfur atom of the sulfonyl chloride group. Such reactions are crucial for the synthesis of sulfonamides and sulfonate esters. magtech.com.cn

Reaction pathway modeling involves calculating the potential energy surface for the reaction. This allows for the identification of all stationary points, including reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and its structure provides critical insight into the mechanism.

For the reaction of a sulfonyl chloride with a nucleophile (Nu⁻), several mechanisms are possible, including:

A concerted SN2-type mechanism: The nucleophile attacks the sulfur atom, and the chloride leaving group departs simultaneously.

An addition-elimination mechanism: The nucleophile adds to the sulfur atom to form a pentacoordinate, trigonal-bipyramidal intermediate, which then eliminates the chloride ion. nih.gov

Computational studies can distinguish between these pathways by locating the relevant transition states and intermediates and calculating their energies. For instance, the presence of a stable pentacoordinate intermediate on the potential energy surface would support the addition-elimination mechanism. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. Quantum chemical calculations have been applied to study the SN2 reaction between chloromethane (B1201357) and a chloride ion to describe the potential energy surface. arxiv.orgnih.gov

Prediction and Interpretation of Spectroscopic Data

Computational methods can predict various types of spectra, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. aip.orgnih.gov These predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

By calculating the harmonic vibrational frequencies using DFT, a theoretical IR and Raman spectrum can be generated. nih.gov These calculated frequencies are often systematically scaled to account for anharmonicity and other approximations in the computational method, leading to excellent agreement with experimental spectra. This allows for the confident assignment of specific vibrational modes to the observed absorption bands. For this compound, this would help assign the characteristic stretching frequencies of the S=O, S-Cl, C-Cl, and C-S bonds.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental NMR spectra to aid in the assignment of signals to specific atoms in the molecule, which is especially useful for complex structures.

Solvent Effects on Reactivity and Conformation

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates, mechanisms, and conformational equilibria. Computational models can account for these effects using either explicit or implicit solvent models.

Explicit solvent models involve including a number of solvent molecules in the calculation, providing a detailed microscopic picture but at a high computational cost.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally less demanding and often provides a good description of bulk solvent effects.

For reactions of sulfonyl chlorides, such as solvolysis, the solvent can act as both the medium and the nucleophile. researchgate.netnih.gov Computational studies incorporating solvent effects can model how polar solvents stabilize charged intermediates and transition states, thereby accelerating the reaction. The extended Grunwald-Winstein equation has been used to correlate the specific rates of solvolysis for various sulfonyl chlorides, providing insight into the influence of solvent nucleophilicity and ionizing power. researchgate.net Furthermore, the conformational preference of this compound may shift in different solvents, as polar solvents might favor more polar conformers. Computational analysis can predict these shifts by calculating the relative energies of conformers in different dielectric media.

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Efficient Synthetic Routes

Traditional syntheses of sulfonyl chlorides often rely on harsh reagents such as thionyl chloride or chlorosulfonic acid, which can generate significant amounts of corrosive and toxic byproducts. acs.orggoogle.com A major thrust of future research will be the development of greener and more sustainable methods for the preparation of 2-Chloro-1-phenylethanesulfonyl chloride. These efforts will focus on replacing hazardous reagents with environmentally benign alternatives and optimizing reaction conditions to minimize energy consumption and waste generation. google.comresearchgate.net One promising approach involves the oxidative chlorination of the corresponding thiols or disulfides using milder oxidants and chlorinating agents, potentially in aqueous media or bio-based solvents. researchgate.net The development of catalytic systems that can achieve this transformation with high efficiency and selectivity is a key objective.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Sulfonyl Chlorides

| Feature | Traditional Methods | Future Sustainable Methods |

| Reagents | Thionyl chloride, Chlorosulfonic acid, Chlorine gas | N-Chlorosuccinimide (NCS), Sodium dichloroisocyanurate (NaDCC), H2O2/HCl researchgate.net |

| Solvents | Chlorinated hydrocarbons (e.g., Dichloromethane, Chloroform) | Water, Ethanol, Glycerol, Deep Eutectic Solvents (DES) researchgate.net |

| Byproducts | Acidic gases (HCl, SO2), significant inorganic waste | Recyclable byproducts (e.g., succinimide), water |

| Safety | Highly exothermic reactions, use of toxic and corrosive materials | Milder reaction conditions, reduced toxicity of reagents rsc.org |

| Efficiency | Often require multiple steps and purifications | One-pot procedures, reduced workup and purification steps princeton.edu |

Exploration of Catalytic and Photoredox-Mediated Transformations

The advent of visible-light photoredox catalysis has opened up new avenues for chemical synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. researchgate.net Sulfonyl chlorides have been identified as excellent precursors for sulfonyl radicals through single-electron transfer processes. acs.org Future research will undoubtedly explore the application of these methods to this compound, unlocking novel transformations. nih.gov By generating the 2-chloro-1-phenylethanesulfonyl radical, a host of new bond-forming reactions become accessible, including the sulfonylation of alkenes, alkynes, and (hetero)arenes. researchgate.netmagtech.com.cn This strategy provides a powerful tool for the synthesis of complex sulfones, which are prevalent in medicinal chemistry and materials science.

Table 2: Potential Photoredox-Mediated Reactions of this compound

| Reaction Type | Description | Potential Products |

| Hydrosulfonylation of Alkenes/Alkynes | Addition of the sulfonyl radical and a hydrogen atom across a C-C multiple bond. | Functionalized alkyl and vinyl sulfones. |

| Atom Transfer Radical Addition (ATRA) | Addition of the sulfonyl radical and the chlorine atom across a double bond. | β-chloro sulfones. |

| Sulfonyl-Lactonization | Tandem sulfonylation and cyclization of alkenoic acids. researchgate.net | Sulfonyl-substituted lactones. |

| C-H Sulfonylation | Direct functionalization of unactivated C-H bonds with the sulfonyl group. | Aryl and alkyl sulfones formed via late-stage functionalization. |

| Dual Catalysis Cross-Coupling | Combination of photoredox catalysis with another catalytic cycle (e.g., nickel) for C-S bond formation. | Aryl, heteroaryl, and alkyl sulfones. |

Advanced Mechanistic Elucidation using Modern Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. Future investigations into the reactivity of this compound will increasingly rely on advanced analytical and computational tools to unravel complex reaction pathways. researchgate.netresearchgate.net The use of in-situ spectroscopic techniques, such as ReactIR and Process NMR, will allow for real-time monitoring of reaction kinetics and the detection of transient intermediates. researchgate.net These experimental studies will be complemented by high-level computational chemistry, particularly Density Functional Theory (DFT), to model transition states, calculate reaction energy profiles, and rationalize observed selectivity. researchgate.net This synergistic approach will provide unprecedented insight into the factors governing the reactivity of this sulfonyl chloride.

Table 3: Modern Techniques for Mechanistic Elucidation

| Technique | Type of Information Provided | Application to this compound |

| In-situ Spectroscopy (FT-IR, Raman, NMR) | Real-time concentration profiles of reactants, intermediates, and products; reaction kinetics. | Optimization of reaction conditions; identification of key intermediates in complex transformations. |

| Kinetic Isotope Effect (KIE) Studies | Information about bond-breaking/forming in the rate-determining step. | Differentiating between proposed mechanisms (e.g., concerted vs. stepwise). |

| Density Functional Theory (DFT) | Geometries and energies of intermediates and transition states; reaction pathways. | Predicting reactivity, regioselectivity, and stereoselectivity; guiding catalyst design. |

| Cryogenic Spectroscopy | Trapping and characterization of highly reactive, short-lived intermediates. | Direct observation of species like sulfenes or radical intermediates. |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. nih.govmdpi.com The synthesis and subsequent transformations of this compound are well-suited for adaptation to continuous flow systems. mdpi.com The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a microreactor can lead to improved yields and selectivities, particularly for highly exothermic or fast reactions. rsc.orgresearchgate.net Furthermore, integrating flow reactors with automated platforms for reagent delivery, in-line analysis, and product purification can accelerate the discovery and optimization of new synthetic routes and applications for this compound. researchgate.net

Table 4: Batch vs. Flow Chemistry for Sulfonyl Chloride Synthesis and Reactions

| Parameter | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited by surface-area-to-volume ratio; risk of hot spots. | Excellent heat transfer due to high surface-area-to-volume ratio. researchgate.net |

| Safety | Handling of large quantities of hazardous materials; potential for thermal runaway. | Small reactor volumes minimize risk; hazardous intermediates can be generated and used in situ. rsc.org |

| Scalability | Non-linear and often requires re-optimization ("scale-up issues"). | Linear scalability by operating for longer times or using multiple reactors in parallel ("scale-out"). researchgate.net |

| Mixing | Can be inefficient and non-uniform, especially on a large scale. | Rapid and efficient mixing through diffusion in narrow channels. |

| Process Control | Manual or semi-automated control of parameters. | Precise, automated control of all reaction parameters for high reproducibility. mdpi.com |

Design of Novel Reagents and Catalysts derived from this compound

The inherent bifunctionality of this compound—a reactive sulfonyl chloride at one end and a latent electrophile or elimination precursor at the other—makes it an attractive starting material for the design of novel reagents and catalysts. The sulfonyl chloride moiety can be readily transformed into sulfonamides, sulfonate esters, or sulfones, while the 2-chloroethyl group can undergo nucleophilic substitution or dehydrochlorination. rit.edunih.gov Future research could leverage this dual reactivity to construct complex molecular architectures, including bifunctional linkers for bioconjugation, chiral ligands for asymmetric catalysis, and functional monomers for polymer synthesis. The development of novel organocatalysts incorporating the phenylethanesulfonyl scaffold is another exciting possibility.

Table 5: Potential Novel Derivatives and Applications

| Derivative Class | Synthetic Transformation | Potential Application |

| Chiral Auxiliaries/Ligands | Reaction with chiral amines or alcohols. | Asymmetric synthesis, enantioselective catalysis. |

| Functional Monomers | Elimination to vinyl sulfone, followed by functionalization. | Synthesis of specialty polymers with tailored electronic or physical properties. |

| Chemical Probes | Sequential reaction at both reactive sites with reporter groups and binding moieties. | Bio-orthogonal chemistry, activity-based protein profiling. |

| Phase-Transfer Catalysts | Conversion of the chloro group to a quaternary ammonium (B1175870) salt. | Catalysis of reactions between immiscible phases. |

| Reactive Intermediates | In-situ generation of a vinyl sulfone for Michael additions or cycloadditions. | A platform for diversity-oriented synthesis. |

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling 2-chloro-1-phenylethanesulfonyl chloride in laboratory settings?

- Methodological Answer:

- Ventilation & PPE: Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinsing to prevent release into drains .

- Fire Safety: Use dry powder or CO₂ extinguishers. Avoid water jets, as combustion releases toxic gases (e.g., HCl, SOₓ) .

Q. How can researchers verify the purity of this compound before experimental use?

- Methodological Answer:

- Analytical Techniques: Employ NMR (¹H/¹³C) to confirm structural integrity. Use HPLC with a reverse-phase C18 column (acetonitrile/water mobile phase) to quantify purity.

- Reference Standards: Cross-check spectral data with CAS 1622-32-8 entries in authoritative databases (e.g., Reaxys, SciFinder) .

Q. What solvent systems are compatible with this compound in synthesis protocols?

- Methodological Answer:

- Polar Aprotic Solvents: Use dichloromethane (DCM) or tetrahydrofuran (THF) for reactions requiring anhydrous conditions.

- Reactivity Note: Avoid protic solvents (e.g., alcohols) to prevent premature hydrolysis of the sulfonyl chloride group .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under varying temperatures be resolved?

- Methodological Answer:

- Controlled Stability Studies: Conduct differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Pair with FT-IR to track functional group degradation (e.g., sulfonyl chloride → sulfonic acid).

- Kinetic Analysis: Use Arrhenius plots to model degradation rates at 25–80°C, ensuring storage recommendations align with experimental thresholds .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer:

- Electrophilic Character: The sulfonyl chloride group acts as a strong electrophile. Density Functional Theory (DFT) calculations can map electron-deficient regions (e.g., sulfur center) to predict reaction sites.

- Leaving Group Dynamics: Compare activation energies for Cl⁻ vs. sulfonate departure using kinetic isotope effects (KIEs) or Hammett plots .

Q. How can researchers design experiments to assess chronic toxicity in absence of long-term health data?

- Methodological Answer:

- In Vitro Models: Use human hepatocyte cell lines (e.g., HepG2) to screen for metabolic byproducts (e.g., chloroethyl radicals) via LC-MS.

- Genotoxicity Assays: Perform Ames tests with Salmonella strains TA98/TA100 to evaluate mutagenic potential.

- Proxy Compounds: Compare structural analogs (e.g., ethanesulfonyl chlorides) with established toxicity profiles to infer risks .

Q. What strategies mitigate side reactions when using this compound in multi-step syntheses?

- Methodological Answer:

- Protecting Groups: Temporarily block reactive amines or hydroxyls with tert-butyldimethylsilyl (TBS) or benzyl groups before sulfonylation.

- Stepwise Quenching: Add reaction aliquots to ice-cold sodium bicarbonate to neutralize excess reagent and isolate intermediates via flash chromatography .

Data Contradiction Analysis

Q. How should discrepancies in recommended storage conditions (e.g., inert gas vs. desiccants) be addressed?

- Methodological Answer:

- Empirical Testing: Store aliquots under argon, nitrogen, and silica gel desiccants for 30 days. Monitor purity via TLC and quantify degradation products (e.g., sulfonic acids) using ion chromatography.

- Conclusion: Optimal storage combines inert atmosphere (N₂) with desiccants to prevent hydrolysis and oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.